N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide
Description
N1-(3-(Furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a furan-2-yl group, a hydroxypropyl chain, and a 2-methoxybenzyl substituent. Key structural elements include:
- 3-hydroxypropyl linker: Enhances hydrophilicity and hydrogen-bonding capacity.
- 2-methoxybenzyl group: Contributes steric bulk and electron-donating effects.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-23-14-6-3-2-5-12(14)11-19-17(22)16(21)18-9-8-13(20)15-7-4-10-24-15/h2-7,10,13,20H,8-9,11H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUHKACMAZKEEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCCC(C2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic compound belonging to the oxalamide class, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by various studies and data.
Synthesis and Structural Characteristics
The synthesis of this compound involves the condensation of furan derivatives with oxalamide functional groups. The structural formula can be represented as follows:
This compound features a furan ring, a hydroxypropyl group, and a methoxybenzyl moiety, which contribute to its biological properties.
Antiproliferative Activity
Research has indicated that oxalamide derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values ranging from 1.2 to 5.3 μM against breast cancer (MCF-7) cells . The presence of hydroxyl and methoxy groups in the structure is believed to enhance this activity by promoting interactions with cellular targets.
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and FRAP methods. These studies suggest that the hydroxyl group plays a crucial role in stabilizing free radicals, thereby protecting cells from oxidative stress . The ability to scavenge free radicals is linked to its potential therapeutic applications in preventing oxidative damage in cells.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to apoptosis in cancer cells .
- Oxidative Stress Modulation : By enhancing antioxidant defenses within cells, this compound may reduce oxidative stress-induced damage, contributing to its antiproliferative effects .
Case Studies and Research Findings
A recent study focused on the synthesis and biological evaluation of various oxalamide derivatives, including this compound. The findings highlighted:
- Cell Line Testing : The compound exhibited selective cytotoxicity towards MCF-7 cells with an IC50 value indicating moderate potency.
- Antioxidant Assays : The compound demonstrated significant activity in scavenging DPPH radicals, suggesting its potential as an antioxidant agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀N₂O₄ |
| IC50 (MCF-7 Cell Line) | 3.1 μM |
| Antioxidant Activity (DPPH) | Significant Scavenging Ability |
| Mechanism of Action | Topoisomerase Inhibition |
Comparison with Similar Compounds
Agrochemical Oxalamides
Compounds like fenfuram (2-methyl-N-phenyl-3-furancarboxamide, CAS 27314-13-2) and mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide, CAS 55814-41-0) are fungicides. Comparison highlights:
Pharmacologically Relevant Oxalamides
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10) demonstrates the versatility of oxalamides in drug design. Differences include:
- Hydrophilic vs. lipophilic groups : The target compound’s hydroxypropyl chain may improve solubility, whereas Compound 10’s dichlorophenyl-piperazine moiety enhances lipophilicity for CNS penetration .
Key Research Findings and Implications
Metabolic Stability
Structure-Activity Relationships (SAR)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
